(R)-Anabasine-d4

Enantioselective pharmacology Nicotinic receptor agonism Toxicology

Select (R)-Anabasine-d4 as your enantiopure deuterated internal standard for unambiguous LC-MS/MS quantification. Unlike racemic anabasine-d4, this R-enantiomer eliminates co-elution interferents and enables enantiomer-specific toxicokinetic profiling (R-enantiomer LD50 = 11 mg/kg vs. 16 mg/kg for S-form). Supplied with regulatory-compliant characterization for ANDA method validation and nicotine-related pharmaceutical QC. The +4 Da mass shift ensures precise analytical correction without compromising physicochemical fidelity.

Molecular Formula C₁₀H₁₀D₄N₂
Molecular Weight 166.26
Cat. No. B1155739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Anabasine-d4
Synonyms3-(2R)-2-Piperidinylpyridine-d4;  2αH-Anabasine-d4;  (R)-3-(2-Piperidinyl)pyridine-d4;  (+)-Anabasine-d4;  (2’R)-Anabasine-d4
Molecular FormulaC₁₀H₁₀D₄N₂
Molecular Weight166.26
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-Anabasine-d4: Stable Isotope-Labeled Internal Standard for Tobacco Alkaloid Quantification


(R)-Anabasine-d4 is a deuterium-labeled analog of the naturally occurring minor tobacco alkaloid (R)-anabasine, a nicotinic acetylcholine receptor (nAChR) agonist found in Nicotiana species . As a stable isotope-labeled internal standard (SIL-IS), its primary function is to enable accurate quantification of anabasine and related alkaloids in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a role essential for clinical toxicology, smoking cessation monitoring, and pharmacokinetic studies [1][2]. The compound features four deuterium atoms incorporated into the pyridine ring at positions 2, 4, 5, and 6, yielding a nominal mass shift of +4 Da relative to the unlabeled analyte, which minimizes isotopic interference while maintaining near-identical physicochemical properties essential for precise analytical correction .

Why Unlabeled Anabasine or Racemic Deuterated Standards Cannot Substitute for (R)-Anabasine-d4


Generic substitution of (R)-Anabasine-d4 with unlabeled (R)-anabasine, (S)-anabasine, or racemic (R,S)-anabasine-d4 introduces critical analytical and interpretive errors. Unlabeled anabasine cannot function as an internal standard in MS-based assays because it co-elutes and shares identical mass transitions with the endogenous analyte, making it impossible to distinguish analyte signal from standard signal [1]. Racemic anabasine-d4 may appear functionally similar but lacks stereochemical specificity; the R- and S-enantiomers exhibit distinct pharmacological potencies at human fetal nicotinic neuromuscular receptors, with a rank order of anabaseine ≫ R-anabasine > S-anabasine, meaning that stereochemically ambiguous quantification fails to capture enantiomer-specific biological exposure or toxicity [2]. Furthermore, chromatographic methods using racemic standards risk co-elution of anabasine with endogenous interferents—a documented pitfall in clinical tobacco exposure testing that can lead to sample misclassification [3]. (R)-Anabasine-d4 provides the stereochemical fidelity and isotopic separation required for unambiguous, enantiomer-specific quantification.

(R)-Anabasine-d4: Quantitative Differentiation Evidence for Analytical Method Selection


Enantiomer-Specific Pharmacological Activity: Why (R)-Anabasine-d4 Quantification Matters

The R- and S-enantiomers of anabasine are not pharmacologically equivalent. Direct head-to-head comparison demonstrates that the R-enantiomer exhibits higher agonistic potency at human fetal nicotinic neuromuscular receptors than the S-enantiomer [1]. Therefore, methods using racemic anabasine-d4 as an internal standard cannot differentiate enantiomer-specific exposure, whereas (R)-Anabasine-d4 enables stereochemically resolved quantification.

Enantioselective pharmacology Nicotinic receptor agonism Toxicology

In Vivo Lethality: R-Anabasine is More Toxic Than S-Anabasine in Mouse Bioassay

The intravenous LD50 of the (+)-R-anabasine-rich fraction is 11 ± 1.0 mg/kg, compared to 16 ± 1.0 mg/kg for the (-)-S-anabasine-rich fraction in mice [1]. This represents a 1.45-fold higher acute lethality for the R-enantiomer. Accurate quantification using (R)-Anabasine-d4 ensures that the more toxic enantiomer is specifically tracked in biological samples.

Acute toxicity Preclinical toxicology Risk assessment

Chromatographic Specificity: Avoiding Anabasine-Interferent Co-Elution with Extended HPLC Separation

Rapid LC-MS/MS methods for tobacco alkaloids are susceptible to co-elution of anabasine with an endogenous interferent, which can cause false-positive tobacco use classification. Extended HPLC separation using deuterated internal standards revealed this interferent and improved specificity [1]. The use of (R)-Anabasine-d4 as the internal standard enables confident identification and quantification of the authentic anabasine peak when rigorous chromatographic resolution is employed.

LC-MS/MS method validation Clinical toxicology Tobacco biomarker testing

Regulatory-Grade Characterization Data: Enabling ANDA Method Validation and Quality Control

(R)-Anabasine-d4 is supplied with detailed characterization data compliant with regulatory guidelines and is explicitly designated for analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) [1][2]. This level of documentation distinguishes it from research-grade deuterated anabasine products that may lack the certificate of analysis and traceability required for regulatory submissions.

Pharmaceutical analysis ANDA submission Regulatory compliance

LC-MS/MS Analytical Performance: Quantification Limits and Linear Range for Anabasine in Biological Matrices

Validated LC-MS/MS methods using deuterated anabasine internal standards achieve lower limits of quantification (LLOQ) of 0.1–0.2 μg/L in human urine and 1.0 ng/mL in human plasma, with linear ranges spanning three to four orders of magnitude [1][2]. These performance characteristics are enabled by the use of deuterated internal standards such as (R)-Anabasine-d4, which correct for matrix effects, extraction variability, and ionization suppression—corrections that are impossible with unlabeled anabasine.

Bioanalytical method validation Pharmacokinetics Tobacco biomarker

Optimal Use Cases for (R)-Anabasine-d4 in Analytical and Regulatory Workflows


Clinical Toxicology: High-Specificity Verification of Tobacco Abstinence

In clinical settings requiring unequivocal verification of tobacco abstinence—such as pre-transplant evaluation or insurance underwriting—(R)-Anabasine-d4 enables LC-MS/MS methods that avoid the co-elution interferent problem documented with rapid chromatography. The extended separation approach, validated with deuterated internal standards, eliminates false-positive tobacco use misclassification that can occur when an endogenous interferent co-elutes with anabasine [1].

Enantioselective Pharmacokinetic and Toxicokinetic Studies

For studies investigating the differential disposition or toxicity of anabasine enantiomers, (R)-Anabasine-d4 is the requisite internal standard. The R-enantiomer exhibits 1.45-fold higher acute lethality (LD50 = 11 ± 1.0 mg/kg) compared to the S-enantiomer (LD50 = 16 ± 1.0 mg/kg) in mice [2]. Enantioselective quantification is essential for understanding stereospecific exposure in cases of Nicotiana glauca poisoning or for evaluating enantiomer-specific metabolic pathways.

Pharmaceutical Quality Control and ANDA Method Validation

In pharmaceutical manufacturing and regulatory submissions, (R)-Anabasine-d4 is supplied with characterization data compliant with regulatory guidelines and is designated for analytical method development, method validation (AMV), and quality control (QC) for Abbreviated New Drug Applications (ANDA) [3][4]. This makes it suitable as a reference standard in nicotine-related pharmaceutical production where traceability to pharmacopeial standards (USP or EP) is required.

Population-Scale Biomonitoring of Tobacco Alkaloid Exposure

Large-scale epidemiological studies and biomonitoring programs require analytical methods with high throughput, wide linear dynamic range, and robust matrix effect correction. LC-MS/MS methods using deuterated anabasine internal standards achieve LLOQs of 0.1–0.2 μg/L in urine with linearity over three orders of magnitude (0.2–400 μg/L), enabling detection of anabasine across the full spectrum of exposure—from passive environmental contact to heavy active smoking [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-Anabasine-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.